

# Application Notes and Protocols for the Spectroscopic Characterization of 2,6-Dihydroxypyridine

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## Compound of Interest

Compound Name: *2,6-Dihydroxynicotinic acid*

Cat. No.: *B079409*

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## Introduction

2,6-Dihydroxypyridine (CAS RN: 626-06-2), a heterocyclic organic compound, is of significant interest in various fields of chemical and pharmaceutical research. It serves as a versatile building block in organic synthesis and is a key intermediate in the metabolic degradation of nicotine.<sup>[1]</sup> Structurally, 2,6-dihydroxypyridine exists in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone tautomer being the most prevalent in many common solvents.<sup>[1]</sup> This tautomerism is a critical consideration in its spectroscopic analysis. These application notes provide a comprehensive overview of the spectroscopic characterization of 2,6-dihydroxypyridine, offering detailed data and standardized protocols for its analysis using various spectroscopic techniques.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-dihydroxypyridine, primarily corresponding to its major tautomeric form, 6-hydroxy-2(1H)-pyridone.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 2,6-Dihydroxypyridine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~11.47	broad singlet	1H	N-H
~7.68	triplet	1H	H-4
~6.91	doublet	1H	H-5 or H-3
~6.60	doublet	1H	H-3 or H-5

Solvent: Data typically acquired in DMSO-d<sub>6</sub> or a similar polar aprotic solvent. The broadness of the N-H peak is characteristic and its chemical shift can be solvent-dependent.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of 2,6-Dihydroxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~163.7	C=O (C-2)
~147.0	C-O (C-6)
~142.2	C-4
~114.9	C-5 or C-3
~108.5	C-3 or C-5

Solvent: Data typically acquired in DMSO-d<sub>6</sub>.

**Table 3: Infrared (IR) Spectroscopic Data of 2,6-Dihydroxypyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Tentative Assignment
3400-2800	Broad	O-H and N-H stretching
~1650	Strong	C=O stretching (Amide I)
~1596	Medium	C=C stretching
~1333	Medium	C-N stretching / N-H bending
~825	Weak	C-H out-of-plane bending
~772	Weak	C-H out-of-plane bending
~706	Strong	Ring deformation

Sample Preparation: KBr pellet or as a thin film.

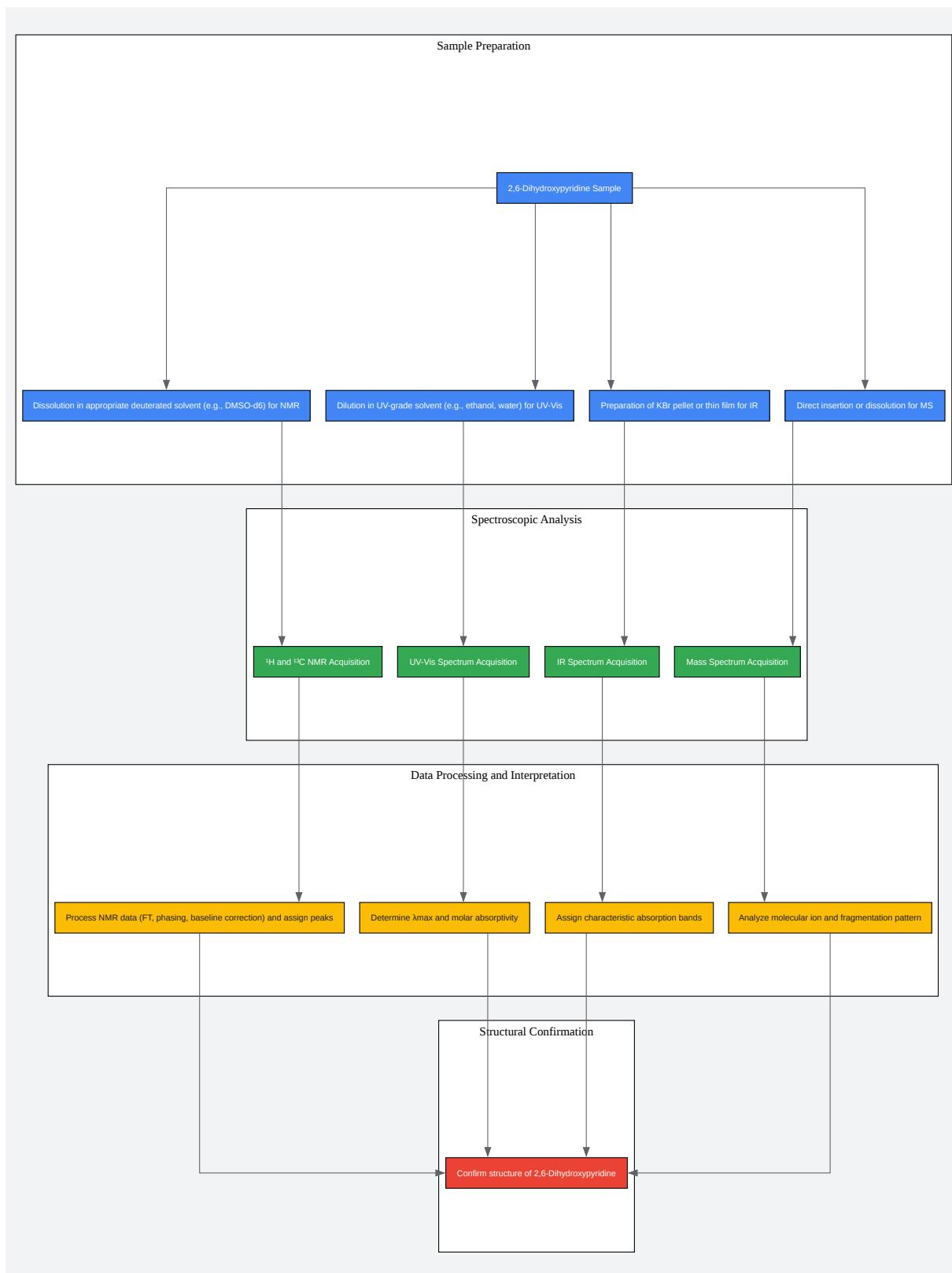
**Table 4: Mass Spectrometry Data of 2,6-Dihydroxypyridine**

m/z	Relative Intensity (%)	Possible Fragment
111	100	[M] <sup>+</sup> (Molecular Ion)
83	~50	[M-CO] <sup>+</sup>
68	~40	[M-HNCO] <sup>+</sup>
55	~30	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
39	~25	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI).

## Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a sample suspected to be 2,6-dihydroxypyridine.

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## References

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
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